molecular formula C21H18FN3O3 B2815500 1-(4-fluorobenzyl)-2-oxo-N'-(2-phenylacetyl)-1,2-dihydropyridine-3-carbohydrazide CAS No. 1105212-06-3

1-(4-fluorobenzyl)-2-oxo-N'-(2-phenylacetyl)-1,2-dihydropyridine-3-carbohydrazide

Cat. No.: B2815500
CAS No.: 1105212-06-3
M. Wt: 379.391
InChI Key: KRUYCZIILWDMCO-UHFFFAOYSA-N
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Description

1-(4-fluorobenzyl)-2-oxo-N’-(2-phenylacetyl)-1,2-dihydropyridine-3-carbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a dihydropyridine core, which is a common motif in many biologically active molecules, and is further functionalized with fluorobenzyl and phenylacetyl groups, enhancing its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorobenzyl)-2-oxo-N’-(2-phenylacetyl)-1,2-dihydropyridine-3-carbohydrazide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the dihydropyridine core, which can be achieved through a Hantzsch dihydropyridine synthesis. This involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt under acidic conditions.

The next step involves the introduction of the 4-fluorobenzyl group, which can be achieved through a nucleophilic substitution reaction using 4-fluorobenzyl chloride and a suitable base. The phenylacetyl group is then introduced via an acylation reaction, typically using phenylacetyl chloride in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated synthesis and purification systems would also be employed to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorobenzyl)-2-oxo-N’-(2-phenylacetyl)-1,2-dihydropyridine-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The dihydropyridine core can be oxidized to form pyridine derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Pyridine derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets such as enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

    1-(4-fluorobenzyl)-2-oxo-N’-(2-phenylacetyl)pyrrolidine-3-carbohydrazide: Similar structure but with a pyrrolidine core.

    1-(4-fluorobenzyl)-2-oxo-N’-(2-phenylacetyl)-1,2,3,4-tetrahydropyridine-3-carbohydrazide: Similar structure but with a tetrahydropyridine core.

Uniqueness

1-(4-fluorobenzyl)-2-oxo-N’-(2-phenylacetyl)-1,2-dihydropyridine-3-carbohydrazide is unique due to its specific combination of functional groups and the dihydropyridine core, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-2-oxo-N'-(2-phenylacetyl)pyridine-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3O3/c22-17-10-8-16(9-11-17)14-25-12-4-7-18(21(25)28)20(27)24-23-19(26)13-15-5-2-1-3-6-15/h1-12H,13-14H2,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRUYCZIILWDMCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NNC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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